2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Overview
Description
2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex heterocyclic compound It features a unique structure that combines pyrrole, triazole, and pyrimidine rings, making it a valuable molecule in various fields of scientific research
Preparation Methods
The synthesis of 2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE can be achieved through several synthetic routes. One common method involves the cyclization of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method yields the target compound efficiently . Another approach involves the acid-catalyzed cyclization of hydrazinyl-thiadiazine with ortho esters . Industrial production methods typically scale up these reactions, optimizing conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The methoxy and pyridyl groups can be substituted under appropriate conditions, using reagents like halogens or nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in developing drugs targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. The pathways involved depend on the specific biological context, but common targets include kinases, phosphatases, and G-protein coupled receptors.
Comparison with Similar Compounds
Similar compounds include other triazolo-pyrimidine derivatives, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[1,5-a]pyridines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
Compared to these compounds, 2-(3,4-DIMETHOXYBENZYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE offers unique structural features and chemical properties, making it particularly valuable in specific research applications.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O2/c1-15-16(2)29(13-17-7-9-25-10-8-17)23-22(15)24-27-21(28-30(24)14-26-23)12-18-5-6-19(31-3)20(11-18)32-4/h5-11,14H,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJWGUFMIPNJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)CC5=CC=NC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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